molecular formula C7H10N2 B11764674 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-b]pyridine CAS No. 858274-68-7

4,5,6,7-tetrahydro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B11764674
CAS No.: 858274-68-7
M. Wt: 122.17 g/mol
InChI Key: REPGMMMMEXASST-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a fused ring system consisting of a pyrrole ring and a pyridine ring, making it an interesting scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-b]pyridine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with 1,4-diketones in the presence of a catalyst can yield the desired compound. Another method involves the use of intramolecular cyclization reactions, where a suitable precursor undergoes ring closure to form the pyrrolopyridine structure .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, fully saturated pyrrolopyridines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It is explored for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Industry: The compound finds applications in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For example, certain derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By binding to these receptors, the compound can modulate signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-b]pyridine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its tetrahydro modification enhances its stability and reactivity, making it a valuable scaffold for drug design and other applications .

Properties

CAS No.

858274-68-7

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C7H10N2/c1-2-6-3-5-9-7(6)8-4-1/h3,5,8-9H,1-2,4H2

InChI Key

REPGMMMMEXASST-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(NC1)NC=C2

Origin of Product

United States

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